molecular formula C22H18O6 B571632 Alpinumisoflavone acetate CAS No. 86989-18-6

Alpinumisoflavone acetate

Cat. No.: B571632
CAS No.: 86989-18-6
M. Wt: 378.38
InChI Key: UGAJYYNANGVRBF-UHFFFAOYSA-N
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Future Directions

Alpinumisoflavone acetate has been explored for a number of biological and pharmacological effects, and it exhibits a potential as a drug candidate . Further series of studies are needed to confirm these pharmacological effects . The compound might be a candidate for a future co-chemotherapy agent in safety, quality, and standardization .

Biochemical Analysis

Biochemical Properties

Alpinumisoflavone acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the mitogen-activated protein kinase (MAPK) pathway, where this compound decreases the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound induces mitochondrial dysfunction, which further promotes apoptosis through the mitochondrial pathway .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it impairs mitochondrial respiration by inducing oxidative stress and regulating the MAPK and phosphoinositide 3-kinase (PI3K) pathways . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to decrease the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the phosphorylation of ERK1/2, a critical step in the MAPK signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, this compound induces changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biological activity . Over time, it induces sustained mitochondrial dysfunction and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in the MAPK and PI3K pathways . These interactions result in changes in cellular metabolism, including alterations in energy production and utilization. Additionally, this compound affects the levels of reactive oxygen species (ROS), contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For instance, this compound is known to accumulate in mitochondria, where it induces mitochondrial dysfunction and apoptosis . The compound’s lipophilic nature enhances its affinity for cell membranes, facilitating its transport and distribution within cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its pro-apoptotic effects . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpinumisoflavone acetate typically involves the prenylation of isoflavonoids. The process begins with the extraction of alpinumisoflavone from natural sources, followed by acetylation to form this compound. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cudrania tricuspidata, followed by chemical modification. The process is optimized to ensure high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Alpinumisoflavone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and osteoporosis.

    Industry: Utilized in the development of nutraceuticals and functional foods

Comparison with Similar Compounds

Uniqueness: Alpinumisoflavone acetate stands out due to its enhanced lipophilicity, which increases its affinity for cell membranes and enhances its biological activities. This unique property makes it a promising candidate for further pharmacological investigations and therapeutic applications .

Properties

CAS No.

86989-18-6

Molecular Formula

C22H18O6

Molecular Weight

378.38

IUPAC Name

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate

InChI

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3

InChI Key

UGAJYYNANGVRBF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O

Appearance

Powder

Origin of Product

United States

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